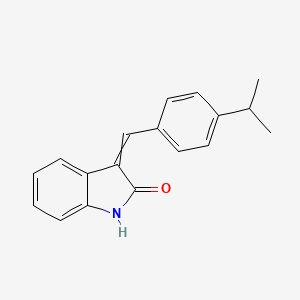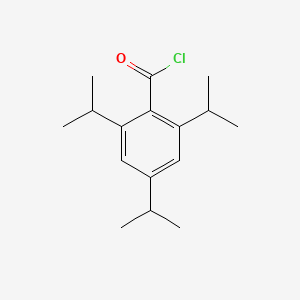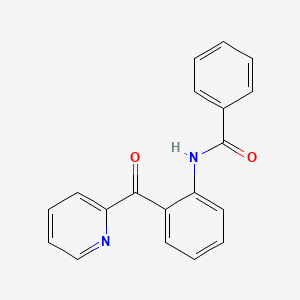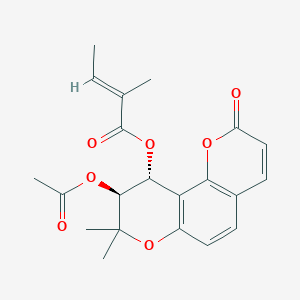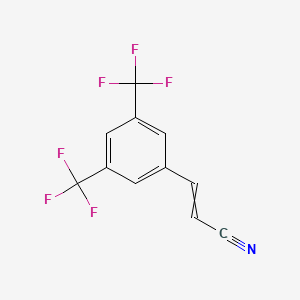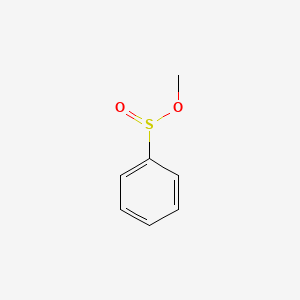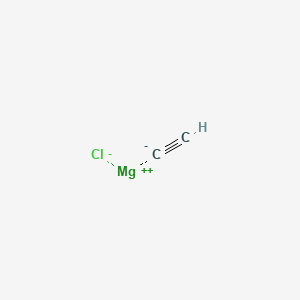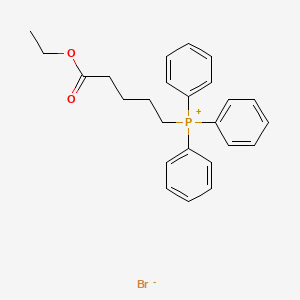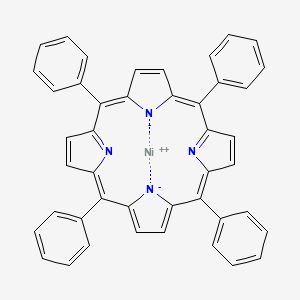
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is an organometallic compound with the chemical formula C44H28N4Ni. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline form and is known for its stability and solubility in organic solvents like benzene and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While the compound can be synthesized in the laboratory, it is also commercially available, eliminating the need for individual synthesis in many cases. The industrial production methods are similar to laboratory synthesis but are scaled up to meet commercial demands .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to coordinate with different ligands and its redox-active nature .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and organic peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like pyridine and imidazole can substitute at the nickel center under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) complexes, while reduction typically results in nickel(I) species .
Applications De Recherche Scientifique
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic photovoltaic devices and other electronic materials.
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking metalloenzymes .
Comparaison Avec Des Composés Similaires
- Iron(III) meso-tetraphenylporphine chloride
- Cobalt(II) meso-tetraphenylporphine
- Zinc(II) meso-tetraphenylporphine
Comparison: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is unique due to its specific redox properties and stability. While similar compounds like Iron(III) meso-tetraphenylporphine chloride and Cobalt(II) meso-tetraphenylporphine also exhibit catalytic activity, 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is often preferred for its superior stability and solubility in organic solvents .
Propriétés
Formule moléculaire |
C44H28N4Ni |
|---|---|
Poids moléculaire |
671.4 g/mol |
Nom IUPAC |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
Clé InChI |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Pictogrammes |
Irritant |
Synonymes |
nickel tetraphenylporphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


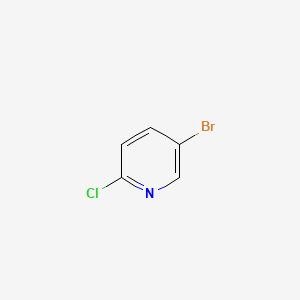

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane](/img/structure/B1630669.png)
